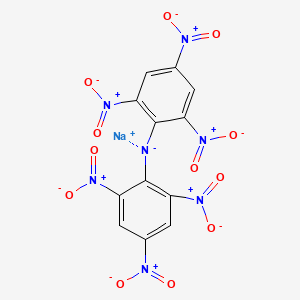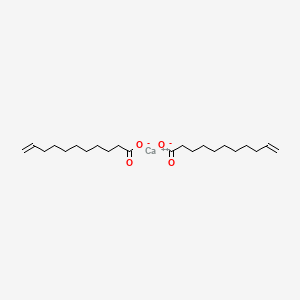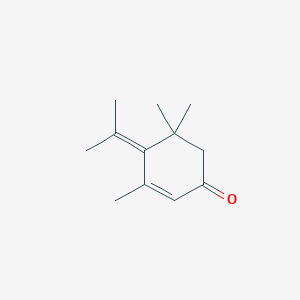
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring, an anthracene moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with thiazolidine precursors under specific conditions. For instance, the reaction might involve the use of a palladium catalyst in the presence of a base to facilitate the coupling of the anthracene moiety with the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the anthracene and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The anthracene moiety can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar structure but lacks the sulfonyl group.
2,4,6-Tri(anthracen-9-yl)-1,3,5-triazine: Contains multiple anthracene units but different core structure.
Anthracene-oxadiazole derivatives: Similar anthracene moiety but different functional groups.
Uniqueness
2-Anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group, thiazolidine ring, and anthracene moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20N2O4S2 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-anthracen-9-yl-3-(2-methyl-5-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C24H20N2O4S2/c1-16-10-11-19(26(27)28)15-22(16)32(29,30)25-12-13-31-24(25)23-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)23/h2-11,14-15,24H,12-13H2,1H3 |
InChI Key |
PWMROPRGUQFUPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)


![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)



![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)

